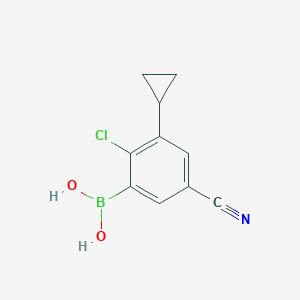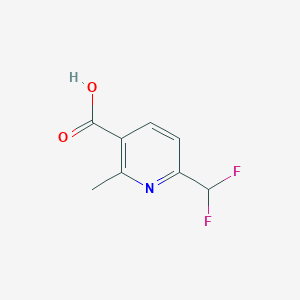![molecular formula C10H11N5O3 B14073583 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by a purine base attached to a furan ring, which is further substituted with an amino group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common method is the reductive amination of 5-hydroxymethylfurfural with primary amines using a non-noble metal catalyst based on monodisperse cobalt nanoparticles covered by a thin carbon layer. This reaction is performed under mild conditions (60°C and 4 bar H₂) using ethanol as a solvent, yielding the corresponding amino-alcohol in high yields .
Industrial Production Methods
For industrial-scale production, the process can be implemented in flow reactors by combining two consecutive fixed bed reactors. This method ensures high yield and stability over extended periods of operation. The reductive amination of 5-hydroxymethylfurfural with methylamine, followed by selective esterification of the hydroxymethyl group with fatty acids using lipase CALB as a biocatalyst, achieves practically total conversion to the corresponding amino-esters .
化学反应分析
Types of Reactions
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine nucleosides, which can have different functional groups attached to the purine or furan rings.
科学研究应用
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers
作用机制
The mechanism of action of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-amino-2-(hydroxymethyl)propane-1,3-diol:
4-amino-5-hydroxymethyl-2-methylpyrimidine: This compound is involved in the biosynthesis of thiamine and has similar structural features.
Uniqueness
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is unique due to its combination of a purine base with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11N5O3 |
|---|---|
分子量 |
249.23 g/mol |
IUPAC 名称 |
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17) |
InChI 键 |
FZYYPNOHKXTKLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




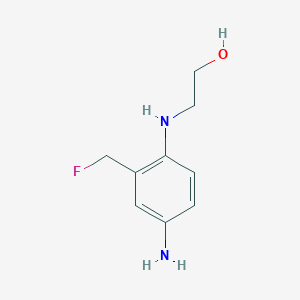
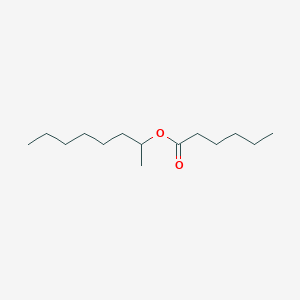

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
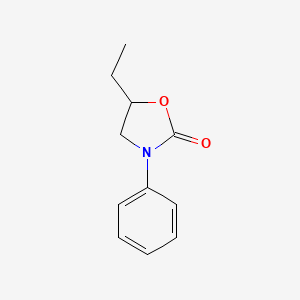
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
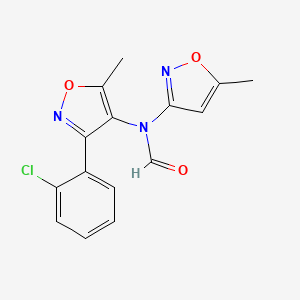
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
